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molecular formula C11H15FN2O2 B8335229 (6-Fluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester

(6-Fluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No. B8335229
M. Wt: 226.25 g/mol
InChI Key: GNHVMQNMRBJACV-UHFFFAOYSA-N
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Patent
US07678815B2

Procedure details

A suspension of (6-fluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (0.10 g, 0.43 mmol) in 6N HCl (2.00 ml) was warmed to 100° C. and stirred for 6 h. The clear solution was then cooled to room temperature and neutralized with 5N NaOH. The aqueousaqueous phase was extracted several times with dichloromethane. The combined organic phases were dried over sodium sulfate and evaporated to yield 6-fluoromethyl-pyridin-2-ylamine (0.04 g, 78%) as colorless oil, which was used crude.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH2:14][F:15])[N:9]=1)(C)(C)C.[OH-].[Na+]>Cl>[F:15][CH2:14][C:10]1[N:9]=[C:8]([NH2:7])[CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC(=CC=C1)CF)=O
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueousaqueous phase was extracted several times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FCC1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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